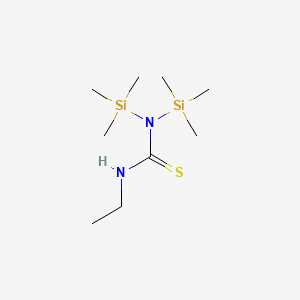![molecular formula C7H15N3O6 B13803439 [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea CAS No. 6936-69-2](/img/structure/B13803439.png)
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple hydroxyl groups and an amino group linked to a urea moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea typically involves the reaction of a hexose derivative with urea under specific conditions. One common method involves the condensation of a hexose sugar, such as glucose, with urea in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of renewable feedstocks, such as biomass-derived sugars, can also be explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea exerts its effects is largely dependent on its chemical structure. The multiple hydroxyl groups allow for extensive hydrogen bonding, which can influence its interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea can be compared with other similar compounds, such as:
Urea: A simpler compound with a similar urea moiety but lacking the multiple hydroxyl groups.
Hydroxyurea: Contains a hydroxyl group and is used in medical applications, particularly in the treatment of sickle cell anemia.
Thiourea: Similar to urea but with a sulfur atom replacing the oxygen atom, used in various industrial applications.
The uniqueness of this compound lies in its multiple hydroxyl groups, which provide additional sites for chemical modification and interaction, making it a versatile compound for various applications.
Propiedades
Número CAS |
6936-69-2 |
|---|---|
Fórmula molecular |
C7H15N3O6 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea |
InChI |
InChI=1S/C7H15N3O6/c8-7(16)10-9-1-3(12)5(14)6(15)4(13)2-11/h1,3-6,11-15H,2H2,(H3,8,10,16)/b9-1+ |
Clave InChI |
NOUQGOYNEGWDCZ-XLUWADSXSA-N |
SMILES isomérico |
C(C(C(C(C(/C=N/NC(=O)N)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=NNC(=O)N)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)

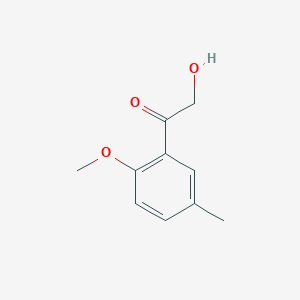
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)

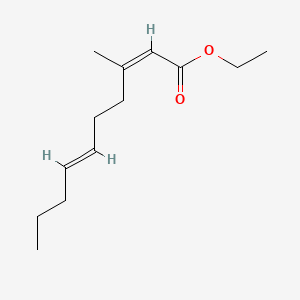
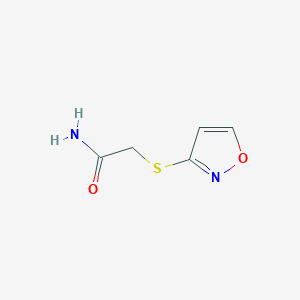
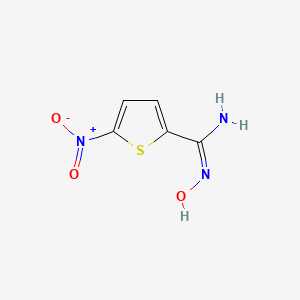
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)

